5-Lipoxygenase Inhibition: Cirsiliol Exhibits a 100-Fold Higher Potency Than Luteolin
In a direct enzymatic assay using 5-lipoxygenase partially purified from rat basophilic leukemia cells, cirsiliol demonstrated an IC50 of approximately 0.1 µM, whereas the structurally related flavone luteolin required a 100-fold higher concentration (10 µM) to achieve comparable inhibition [1]. This quantification establishes cirsiliol as a significantly more potent 5-LO inhibitor.
| Evidence Dimension | 5-Lipoxygenase (5-LO) enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | Approximately 0.1 µM |
| Comparator Or Baseline | Luteolin: 10 µM (required concentration for comparable inhibition) |
| Quantified Difference | Cirsiliol is approximately 100-fold more potent than luteolin. |
| Conditions | Enzyme assay using 5-LO partially purified from rat basophilic leukemia cells. |
Why This Matters
For researchers investigating the arachidonic acid cascade or screening for anti-inflammatory agents, cirsiliol provides a high-potency tool compound that achieves effective 5-LO inhibition at nanomolar concentrations, enabling more physiologically relevant experiments and reducing off-target effects associated with high micromolar dosing.
- [1] Yoshimoto, T., et al. (1983). Flavonoids: potent inhibitors of arachidonate 5-lipoxygenase. Biochemical and Biophysical Research Communications, 116(2), 612-618. View Source
